Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-
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Overview
Description
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a chemical compound with the molecular formula C10H9NO4 It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- typically involves the reaction of benzoic acid derivatives with oxazolidinone precursors. One common method is the condensation reaction between benzoic acid and 2-oxo-4-oxazolidinone under acidic or basic conditions. The reaction may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- involves its interaction with specific molecular targets and pathways. The oxazolidinone ring can interact with enzymes or receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-(2-oxo-3-oxazolidinyl)-: Similar in structure but with a different position of the oxazolidinone ring.
Benzoic acid, 4-(2-oxo-5-oxazolidinyl)-: Another derivative with a different substitution pattern
Uniqueness
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
Benzoic acid, 3-(2-oxo-4-oxazolidinyl)- is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Overview
Molecular Formula: C10H9N2O3
Molecular Weight: 205.19 g/mol
IUPAC Name: Benzoic acid, 3-(2-oxo-4-oxazolidinyl)-
The compound features an oxazolidinone moiety, which is known for its antibiotic properties, particularly against Gram-positive bacteria. The structural characteristics of this compound suggest a potential for diverse biological activities.
The biological activity of benzoic acid derivatives often involves interaction with specific molecular targets. The oxazolidinone structure is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the formation of the initiation complex in translation. This mechanism is similar to that of established antibiotics such as linezolid .
Antimicrobial Properties
Research indicates that benzoic acid, 3-(2-oxo-4-oxazolidinyl)- exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of oxazolidinone derivatives against strains such as Haemophilus influenzae and Moraxella catarrhalis, suggesting that this compound could be a valuable candidate in treating infections caused by resistant bacterial strains .
Antioxidant Activity
In addition to antimicrobial effects, benzoic acid derivatives have been investigated for their antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that the compound may enhance cellular antioxidant defenses by modulating pathways involved in oxidative stress response .
Cytotoxic Effects
The cytotoxicity profile of benzoic acid, 3-(2-oxo-4-oxazolidinyl)- has been evaluated in several cancer cell lines. In vitro assays demonstrated that the compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is particularly beneficial for developing targeted cancer therapies .
Case Studies
- Antimicrobial Efficacy Study : A clinical study assessed the efficacy of benzoic acid derivatives in treating skin infections caused by resistant bacteria. The study found a significant reduction in bacterial load among patients treated with formulations containing the compound compared to controls .
- Cancer Cell Line Study : In a comparative analysis of various benzoic acid derivatives on Hep-G2 (liver) and A2058 (melanoma) cell lines, benzoic acid, 3-(2-oxo-4-oxazolidinyl)- showed a notable decrease in cell viability at concentrations as low as 5 μM, indicating its potential as an anti-cancer agent .
Comparative Analysis
Property | Benzoic Acid, 3-(2-oxo-4-oxazolidinyl)- | Linezolid | Other Benzoic Acid Derivatives |
---|---|---|---|
Molecular Weight | 205.19 g/mol | 337.37 g/mol | Varies |
Antimicrobial Activity | Broad spectrum (Gram-positive & negative) | Primarily Gram-positive | Varies |
Cytotoxicity | Low in normal cells | Moderate | Varies |
Mechanism of Action | Ribosomal inhibition | Ribosomal inhibition | Varies |
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-4-yl)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-3-1-2-6(4-7)8-5-15-10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13) |
InChI Key |
JELJAHRFWBXQQI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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